5-(2-Chloro-acetyl)-1,3-dihydro-benzoimidazol-2-one
Overview
Description
5-(2-Chloro-acetyl)-1,3-dihydro-benzoimidazol-2-one is a chemical compound that belongs to the class of benzoimidazoles This compound is characterized by the presence of a chloroacetyl group attached to the benzoimidazole ring
Scientific Research Applications
Antifungal and Anthelmintic Applications
Benzimidazole derivatives, including compounds structurally related to 5-(2-Chloro-acetyl)-1,3-dihydro-benzoimidazol-2-one, are widely used in agriculture and veterinary medicine as fungicides and anthelmintic drugs. These compounds are specific inhibitors of microtubule assembly, acting by binding to tubulin, which is crucial for fungal cell biology and the development of antifungal therapies (Davidse, 1986).
Role in Cancer Chemotherapy
The unique structure of benzimidazoles has been exploited in experimental cancer chemotherapy. Research into the molecular genetics and cell biology using benzimidazoles as tools helps in understanding tubulin structure and microtubule organization, which is vital for developing new anticancer therapies (Davidse, 1986).
Biologically Active Compounds
Benzimidazole and its derivatives have been found to possess a broad range of biological activities due to their resemblance to the naturally occurring nitrogenous base, purine. These derivatives exhibit anticancer properties through various mechanisms such as intercalation, acting as alkylating agents, topoisomerase inhibitors, and tubulin inhibitors. The research emphasizes the synthesis of targeted benzimidazole derivatives as potential anticancer agents (Akhtar et al., 2019).
Synthetic Chemistry and Drug Development
Benzimidazoles serve as a key moiety in the design and synthesis of new therapeutic compounds due to their pharmacological properties. This structural unit is found in a variety of biological agents, including antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, CNS stimulants, and depressants. The synthetic versatility of benzimidazole allows for the creation of chemical libraries that contribute to drug discovery and development (Babbar et al., 2020).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Chloro-acetyl)-1,3-dihydro-benzoimidazol-2-one typically involves the reaction of 2-chloroacetyl chloride with 1,3-dihydro-benzoimidazol-2-one. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature
Properties
IUPAC Name |
5-(2-chloroacetyl)-1,3-dihydrobenzimidazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c10-4-8(13)5-1-2-6-7(3-5)12-9(14)11-6/h1-3H,4H2,(H2,11,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJCMNPIXOVPIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)CCl)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10368522 | |
Record name | 5-(2-Chloro-acetyl)-1,3-dihydro-benzoimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10368522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93202-41-6 | |
Record name | 5-(2-Chloro-acetyl)-1,3-dihydro-benzoimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10368522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(2-chloroacetyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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